

in vitro vs in vivo efficacy of 4-(Furan-2-ylmethoxy)aniline compounds

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Compound of Interest

Compound Name: 4-(Furan-2-ylmethoxy)aniline

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A Comparative Guide to the In Vitro and In Vivo Efficacy of **4-(Furan-2-ylmethoxy)aniline** Compounds and Their Derivatives

This guide provides a comprehensive comparison of the preclinical efficacy of novel compounds based on the **4-(Furan-2-ylmethoxy)aniline** scaffold. The analysis integrates in vitro data from cell-based assays with in vivo findings from animal models to offer researchers and drug development professionals a clear perspective on the therapeutic potential and translational challenges of this class of compounds.

In Vitro Efficacy: Targeting Cancer Cell Proliferation

Recent studies have focused on synthesizing and evaluating furan-based derivatives for their cytotoxic effects against various cancer cell lines. A notable study synthesized a series of new furan-based compounds and assessed their activity against the MCF-7 breast cancer cell line.

Two compounds, a pyridine carbohydrazide (referred to as compound 4 in the study) and an N-phenyl triazinone (compound 7), demonstrated significant cytotoxic activity with IC₅₀ values of 4.06 μ M and 2.96 μ M, respectively[1]. To assess their selectivity, these compounds were also tested against the normal breast cell line MCF-10A, where they showed higher IC₅₀ values, indicating a degree of selective cytotoxicity against cancer cells[1]. The selectivity index for compounds 4 and 7 against MCF-7 cells was 7.33 and 7.47 times higher than against the normal breast cells, respectively[1].

Mechanism of Action:

The primary mechanism of action for these furan-based derivatives appears to be the disruption of microtubule dynamics. Compounds 4 and 7 were found to inhibit tubulin polymerization by 53% and 71%, respectively, at their IC₅₀ concentrations[1]. This inhibition leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis through the intrinsic mitochondrial pathway. This is supported by observations of increased levels of p53 and Bax, and a decrease in Bcl-2 levels in treated MCF-7 cells[1].

While not precisely **4-(Furan-2-ylmethoxy)aniline**, related 4-anilinoquinazoline and 4-anilino-furo[2,3-b]quinoline derivatives have also been extensively studied, showing potent inhibition of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2. For instance, certain 4-anilinoquinazoline derivatives exhibited potent inhibitory activity against EGFR and VEGFR-2, with enhanced anti-proliferative activities under hypoxic conditions[2]. Another study on indolyl-pyrimidine hybrids identified a compound (4g) with a potent EGFR inhibitory IC₅₀ of 0.25 μM[3].

Quantitative In Vitro Data Summary:

Compound	Target Cell Line	IC50 (μM)	Normal Cell Line	IC50 (μM) - Normal Cells	Selectivity Index (SI)	Reference
Pyridine carbohydrazide 4	MCF-7	4.06	MCF-10A	~29.76	7.33	[1]
N-phenyl triazinone 7	MCF-7	2.96	MCF-10A	~22.11	7.47	[1]
Compound 13a-HCl	NCI-H460	Not specified	Not specified	Not specified	Not specified	[4]
Compound 8a	A431	2.62	HU02	Not specified	Not specified	
Compound 3e	CLK1 (enzyme)	1.5	-	-	-	[5]
Compound 3e	GSK-3α/β (enzyme)	3	-	-	-	[5]
Compound 4g	MCF-7	5.1	WI38	Not specified	Not specified	[3]
Compound 4g	HepG2	5.02	WI38	Not specified	Not specified	[3]
Compound 4g	HCT-116	6.6	WI38	Not specified	Not specified	[3]
Compound 4g	EGFR (enzyme)	0.25	-	-	-	[3]
Compound 33	A431	3	MCF-7	Not specified	Not specified	[6]
Compound 40	A549	Not specified	-	-	-	[7]

Compound 40	VEGFR-2 (enzyme)	0.0464	-	-	-	[7]
Compound 40	PDGFR- β (enzyme)	0.6736	-	-	-	[7]
Compound 40	EGFR (enzyme)	0.3848	-	-	-	[7]

In Vivo Efficacy: From Bench to Preclinical Models

The translation of in vitro potency to in vivo efficacy is a critical step in drug development. For derivatives of the furan-aniline scaffold, several studies have explored their antitumor effects in xenograft animal models.

A study on 4-anilinofuro[2,3-b]quinoline derivatives identified compound 13a·HCl which demonstrated significant in vivo activity. In a xenograft model using NCI-H460 lung cancer cells, nude mice treated with 13a·HCl showed a significant reduction in tumor size compared to the control group[4]. Furthermore, in an orthotopic lung cancer model, this compound was readily absorbed through oral administration, distributed to lung tissue, and exhibited significant efficacy in inhibiting lung cancer growth[4]. This particular derivative also showed high oral bioavailability (57.1%) and water solubility, addressing common challenges in drug development[4].

Similarly, novel 4-anilinoquinazoline derivatives, designed as hypoxia-selective EGFR and VEGFR-2 dual inhibitors, were tested in vivo. Compounds 10a and 10g not only inhibited tumor growth in A549 xenografts in BALB/c-nu mice but also showed significantly reduced toxicity, as indicated by less weight loss compared to the established drug vandetanib[2]. Another 4-anilinoquinazoline derivative, compound 40, also displayed robust antitumor efficacy in a xenograft model with relatively lower toxicity[7].

In a different study, a podophyllotoxin derivative bearing a substituted aniline, compound 21, was effective against P388/0 leukemia in a mouse model but did not show efficacy against the growth of an MCF7 mammary tumor, highlighting that in vivo efficacy can be tumor-type specific[8].

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

- **Cell Culture:** Human cancer cell lines (e.g., MCF-7, A431, A549) and normal cell lines (e.g., MCF-10A, HU02) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
- **Cell Seeding:** Cells are seeded into 96-well plates at a specific density (e.g., 5×10^3 cells/well) and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 3-4 hours.
- **Formazan Solubilization:** The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **IC₅₀ Calculation:** The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Tubulin Polymerization Assay

- **Reaction Mixture:** A reaction mixture containing tubulin, a GTP-containing buffer, and a fluorescence reporter is prepared.
- **Compound Addition:** The test compounds or a control vehicle are added to the reaction mixture.
- **Fluorescence Monitoring:** The polymerization of tubulin is initiated by increasing the temperature to 37°C, and the increase in fluorescence is monitored over time using a fluorometer.

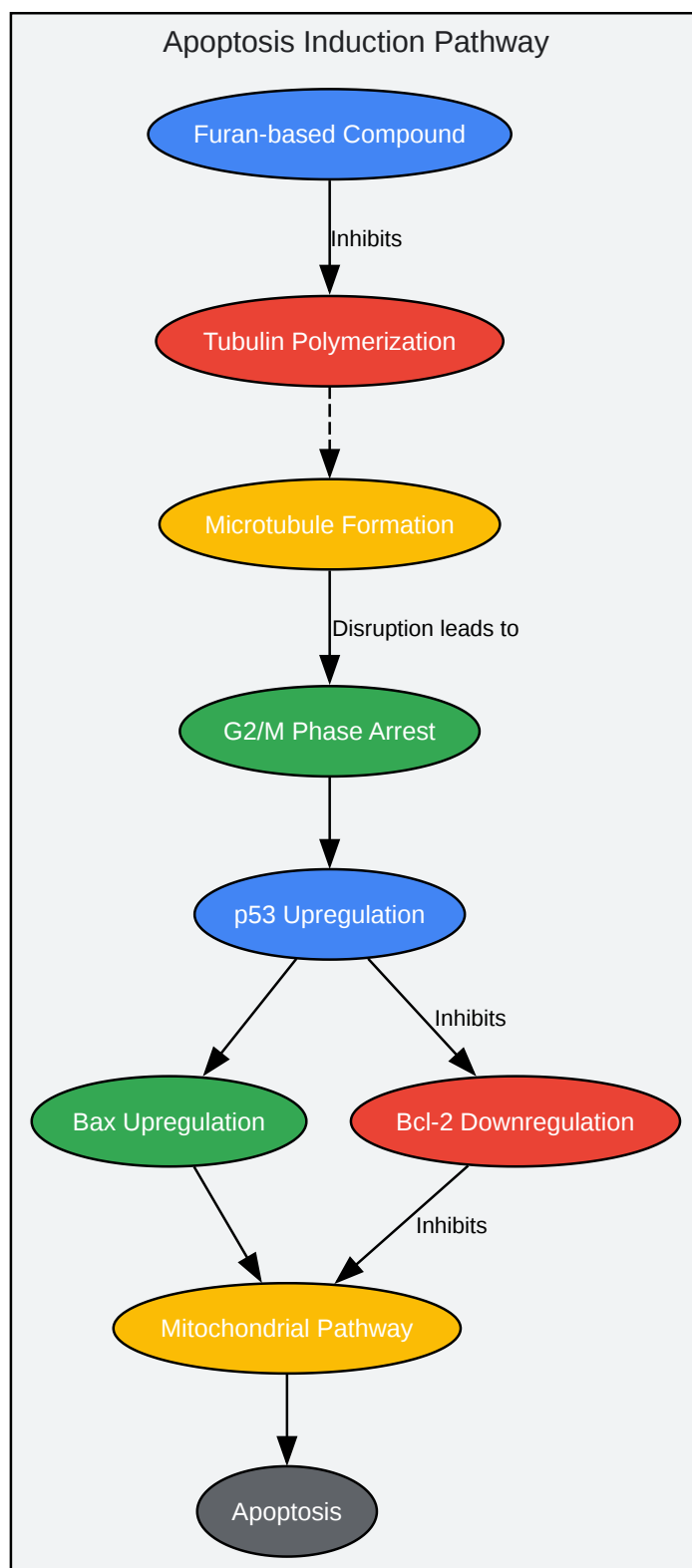
- **Inhibition Calculation:** The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of the compound to that of the control.

In Vivo Xenograft Model

- **Animal Model:** Immunocompromised mice (e.g., BALB/c nude mice) are used.
- **Tumor Cell Implantation:** A suspension of human tumor cells (e.g., A549, NCI-H460) is injected subcutaneously into the flank of the mice.
- **Tumor Growth:** The tumors are allowed to grow to a palpable size.
- **Treatment:** The mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., orally or intraperitoneally) at a specific dose and schedule. The control group receives the vehicle.
- **Tumor Measurement:** Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
- **Efficacy Evaluation:** The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group. Body weight and general health of the mice are also monitored to assess toxicity.

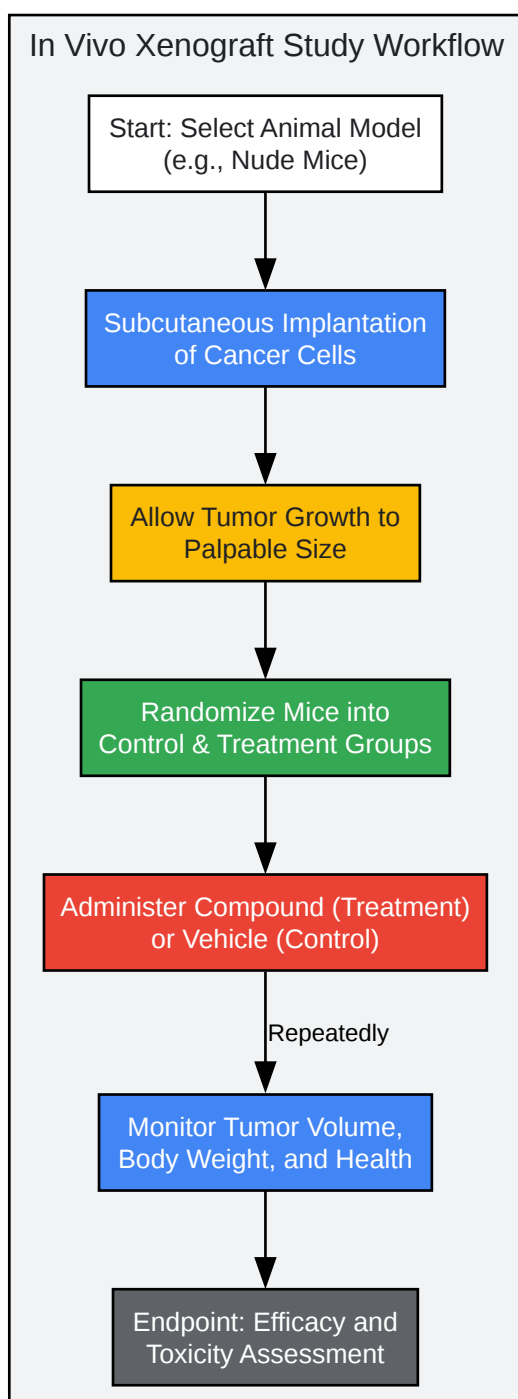
Visualizing Molecular Pathways and Experimental Processes

To better understand the mechanisms and workflows described, the following diagrams are provided.



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Caption: Mechanism of action for cytotoxic furan-based compounds.



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Caption: Workflow for a typical in vivo xenograft study.

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